Benzene, [3-(2-propenyloxy)-1-propynyl]-
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Overview
Description
(3-(Allyloxy)prop-1-yn-1-yl)benzene: is an organic compound with the molecular formula C12H12O It is characterized by the presence of an allyloxy group attached to a propynyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(allyloxy)prop-1-yn-1-yl)benzene typically involves the following steps:
Propargylation: The addition of a propynyl group to the intermediate compound.
Aromatic Substitution: The final step involves attaching the modified chain to a benzene ring.
The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are usually carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (3-(allyloxy)prop-1-yn-1-yl)benzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(Allyloxy)prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding epoxides or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond to form alkenes or alkanes using catalysts such as palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring or the allyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), and lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), and strong bases (NaOH, KOH).
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives, alkylated products, and ethers.
Scientific Research Applications
(3-(Allyloxy)prop-1-yn-1-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (3-(allyloxy)prop-1-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- (3-(Methoxy)prop-1-yn-1-yl)benzene
- (3-(Ethoxy)prop-1-yn-1-yl)benzene
- (3-(Propargyloxy)prop-1-yn-1-yl)benzene
Uniqueness
(3-(Allyloxy)prop-1-yn-1-yl)benzene stands out due to its unique allyloxy group, which imparts distinct reactivity and properties compared to its analogs. The presence of the allyloxy group allows for specific interactions and transformations that are not possible with other similar compounds, making it a valuable compound in various research applications.
Properties
CAS No. |
53877-58-0 |
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Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-prop-2-enoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C12H12O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,10-11H2 |
InChI Key |
RHNNBNOMBIKPDB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
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